molecular formula C12H12ClNO2 B14010072 2-Chloro-1-propyl-1H-indole-3-carboxylic acid CAS No. 66335-20-4

2-Chloro-1-propyl-1H-indole-3-carboxylic acid

Cat. No.: B14010072
CAS No.: 66335-20-4
M. Wt: 237.68 g/mol
InChI Key: GOGWUERLRFCCPP-UHFFFAOYSA-N
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Description

2-Chloro-1-propyl-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-propyl-indole-3-carboxylic acid typically involves the chlorination of 1-propyl-indole-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-propyl-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-indole-3-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2-Chloro-indole-3-carboxylic acid: Similar structure but without the propyl group, leading to variations in its chemical and biological properties.

Uniqueness

2-Chloro-1-propyl-indole-3-carboxylic acid is unique due to the presence of both the chlorine atom and the propyl group, which can influence its reactivity and interactions with biological targets. This dual modification can enhance its potential as a versatile compound in scientific research and industrial applications .

Properties

CAS No.

66335-20-4

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-1-propylindole-3-carboxylic acid

InChI

InChI=1S/C12H12ClNO2/c1-2-7-14-9-6-4-3-5-8(9)10(11(14)13)12(15)16/h3-6H,2,7H2,1H3,(H,15,16)

InChI Key

GOGWUERLRFCCPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1Cl)C(=O)O

Origin of Product

United States

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